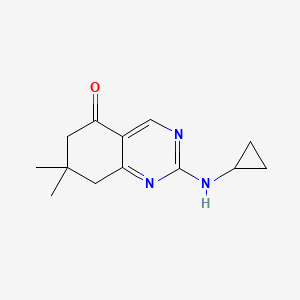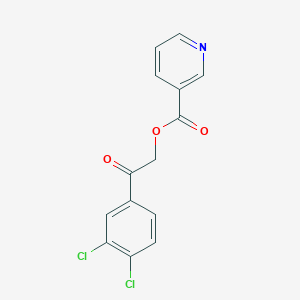![molecular formula C13H18N2O4S B5732541 N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-404, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is not fully understood. However, studies have shown that it acts on the endocannabinoid system by inhibiting the reuptake of the endocannabinoid anandamide. This leads to an increase in anandamide levels, which then activates cannabinoid receptors, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to reduce oxidative stress, which is implicated in the pathogenesis of several diseases. N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its high potency and specificity. This makes it an ideal tool for studying the endocannabinoid system and its role in pain and inflammation. However, one of the limitations of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and its potential therapeutic applications. Other future directions include investigating the use of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in combination with other drugs to enhance its therapeutic effects and exploring its potential use in the treatment of other diseases such as cancer and epilepsy.
Conclusion:
In conclusion, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for neuropathic pain and inflammatory diseases. While there are limitations to using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments, its high potency and specificity make it an ideal tool for studying the endocannabinoid system. There are several future directions for research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, including developing more efficient synthesis methods and exploring its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization to obtain pure N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is in the treatment of neuropathic pain. Studies have shown that N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has a potent analgesic effect and can alleviate pain without causing addiction or tolerance. Additionally, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-5-3-11(4-6-12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBRCGWKOPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[4-(morpholine-4-carbonyl)-phenyl]-methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)




![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)




![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
